2-Amino-5-(3,5-difluorophenyl)pyridine
Overview
Description
2-Amino-5-(3,5-difluorophenyl)pyridine is a chemical compound with the molecular formula C11H8F2N2 . It has a molecular weight of 206.19 . The compound is known for its purity, which is approximately 98% .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .Molecular Structure Analysis
The molecular structure of 2-Amino-5-(3,5-difluorophenyl)pyridine consists of a pyridine ring substituted with an amino group at the 2-position and a 3,5-difluorophenyl group at the 5-position .Scientific Research Applications
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Synthesis of Biologically Active Compounds
- Field : Organic Chemistry
- Application : The 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold, a derivative of 2-Amino-5-(3,5-difluorophenyl)pyridine, is widely used in the synthesis of biologically active compounds .
- Method : The synthesis is based on two approaches to the target products, first, cyclocondensation of two malononitrile molecules with aromatic aldehydes and thiols (pseudo-4CR) and, second, three-component cyclocondensation of malononitrile with 2-arylidenemalononitrile and thiols (3CR) .
- Results : This method allows the simple introduction of accessible reagents giving a pyridine ring with various functional groups, which can be used to perform further transformations .
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Potential Applications in Medical Treatments
- Field : Medicinal Chemistry
- Application : It has been used as a reagent in the synthesis of various compounds, including 2-methyl-3-trifluoromethyl-5-difluorophenyl-1,2,4-thiadiazole, which has been studied for its potential applications in the treatment of cancer. It has also been used in the synthesis of 5-trifluoromethyl-3-difluorophenyl-1,2,4-thiadiazole, which has been studied for its potential applications in the treatment of Alzheimer’s disease.
- Method : The specific methods of application or experimental procedures were not detailed in the source.
- Results : The outcomes of these studies were not provided in the source.
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Synthesis of Fluorinated Pyridines
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of fluoropyridines, which are of interest due to their unusual physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these studies were not provided in the source .
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Use in Organic Light Emitting Diodes (OLEDs)
- Field : Material Science
- Application : A derivative of the compound, 2-(2,4-Difluorophenyl)pyridine, has been used as a ligand in blue-light emitting Ir (III) complexes suitable for use as phosphorescent OLEDs .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these studies were not provided in the source .
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Synthesis of Pyridothiadiazene 1,1-dioxides
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of pyridothiadiazene 1,1-dioxides, which act as AMPA potentiators .
- Method : The synthesis involves a series of transformations starting from 2-amino-5-nitropyridine, including acetylation by acetic anhydride .
- Results : The outcomes of these studies were not provided in the source .
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Use in Anticancer Drugs
- Field : Medicinal Chemistry
- Application : Pyridine-containing compounds, including derivatives of 2-Amino-5-(3,5-difluorophenyl)pyridine, have been studied for their potential applications as anticancer drugs .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these studies were not provided in the source .
properties
IUPAC Name |
5-(3,5-difluorophenyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-9-3-8(4-10(13)5-9)7-1-2-11(14)15-6-7/h1-6H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNMGBYVHYFYBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609989 | |
Record name | 5-(3,5-Difluorophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(3,5-difluorophenyl)pyridine | |
CAS RN |
438585-72-9 | |
Record name | 5-(3,5-Difluorophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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